Furo[3,4-d]pyridazine-5,7-dione

Catalog No.
S8938858
CAS No.
59648-15-6
M.F
C6H2N2O3
M. Wt
150.09 g/mol
Availability
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Furo[3,4-d]pyridazine-5,7-dione

CAS Number

59648-15-6

Product Name

Furo[3,4-d]pyridazine-5,7-dione

IUPAC Name

furo[3,4-d]pyridazine-5,7-dione

Molecular Formula

C6H2N2O3

Molecular Weight

150.09 g/mol

InChI

InChI=1S/C6H2N2O3/c9-5-3-1-7-8-2-4(3)6(10)11-5/h1-2H

InChI Key

DMWJVLJVMIFAJE-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=N1)C(=O)OC2=O

Furo[3,4-d]pyridazine-5,7-dione is a heterocyclic compound that belongs to the class of pyridazines, characterized by a fused furan and pyridazine ring system. This compound features two carbonyl groups at positions 5 and 7, contributing to its unique chemical reactivity and potential biological activities. The molecular formula for Furo[3,4-d]pyridazine-5,7-dione is C6_6H4_4N2_2O2_2, and it has a molecular weight of approximately 152.11 g/mol. Its structure allows for various substitutions and modifications, making it a versatile compound in organic synthesis and medicinal chemistry.

Due to its reactive carbonyl groups:

  • Hydrazine Reaction: The compound can react with hydrazine to form hydrazone derivatives, which are important intermediates in organic synthesis .
  • Halogenation: Chlorination with phosphorus oxychloride yields chlorinated derivatives, enhancing its reactivity for further transformations .
  • Cycloaddition Reactions: It can undergo Diels-Alder reactions to form larger polycyclic structures, which have applications in materials science .

Research indicates that Furo[3,4-d]pyridazine-5,7-dione exhibits promising biological activities. It has been studied for its potential as an anti-inflammatory agent and as a modulator of various biological pathways. In vitro studies have shown that derivatives of this compound can interact with neurotransmitter receptors such as NMDA receptors, suggesting potential applications in neuropharmacology . Additionally, some derivatives have demonstrated cytotoxicity against cancer cell lines, indicating their potential as anticancer agents.

The synthesis of Furo[3,4-d]pyridazine-5,7-dione typically involves several steps:

  • Starting Materials: The synthesis often begins with pyridazine derivatives or related compounds.
  • Formation of the Core Structure: A common method includes the reaction of pyridazine-4,5-dicarboxylic acid derivatives with hydrazine to yield intermediate products that can be further modified.
  • Cyclization: The cyclization reactions are performed under acidic or basic conditions to form the final furo-pyridazine structure.
  • Purification: The product is usually purified through recrystallization or chromatography techniques to obtain high-purity samples suitable for biological testing .

Furo[3,4-d]pyridazine-5,7-dione has several applications across different fields:

  • Medicinal Chemistry: It serves as a scaffold for developing new pharmaceutical agents targeting various diseases.
  • Material Science: Its derivatives have been explored as electrochromic materials due to their unique electronic properties .
  • Agricultural Chemistry: Compounds derived from Furo[3,4-d]pyridazine-5,7-dione are being investigated for potential use as agrochemicals.

Interaction studies involving Furo[3,4-d]pyridazine-5,7-dione have focused on its binding affinity with various biological targets:

  • Neurotransmitter Receptors: Binding affinities to NMDA receptors have been assessed using molecular docking studies, revealing significant interactions that could lead to therapeutic applications in treating neurological disorders .
  • Enzyme Inhibition: Some derivatives have shown promise in inhibiting specific enzymes involved in disease pathways, highlighting their potential role as drug candidates.

Furo[3,4-d]pyridazine-5,7-dione shares structural similarities with several other compounds within the pyridazine family. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Furo[3,4-b]pyridine-5(7H)-onePyridine derivativeExhibits different reactivity patterns and stability
Pyrido[3,4-c]pyridazinesPyridazine derivativeKnown for diverse biological activities
Pyrrolo[3,4-d]pyridazine-5(7H)-onePyrrole fused structureDisplays distinct electronic properties
6-Alkylpyrrolo[3,4-d]pyridazine-5Alkyl-substituted variantEnhanced solubility and bioavailability

Furo[3,4-d]pyridazine-5,7-dione is unique due to its specific furan-pyridazine fusion and the presence of two carbonyl groups which influence its reactivity and biological activity compared to similar compounds.

XLogP3

-0.8

Hydrogen Bond Acceptor Count

5

Exact Mass

150.00654193 g/mol

Monoisotopic Mass

150.00654193 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

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